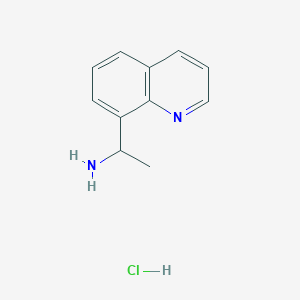
1-(Quinolin-8-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinolin-8-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of a quinoline ring attached to an ethanamine group, which is further stabilized by the addition of hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-8-yl)ethanamine hydrochloride typically involves the reaction of quinoline derivatives with ethanamine under specific conditions. One common method includes the use of quinoline-8-carbaldehyde, which undergoes reductive amination with ethanamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-8-yl)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include quinoline-8-carboxylic acid, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
1-(Quinolin-8-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Quinolin-8-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the ethanamine group can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Quinoxaline: Another nitrogen-containing heterocycle with diverse biological activities.
Isoquinoline: Structurally similar but with different pharmacological properties.
Uniqueness: 1-(Quinolin-8-yl)ethanamine hydrochloride is unique due to its specific combination of the quinoline ring and ethanamine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13ClN2 |
|---|---|
Molecular Weight |
208.69 g/mol |
IUPAC Name |
1-quinolin-8-ylethanamine;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10;/h2-8H,12H2,1H3;1H |
InChI Key |
ZHVSKCKTECPHDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1N=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-(Trifluoromethoxy)-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13651551.png)
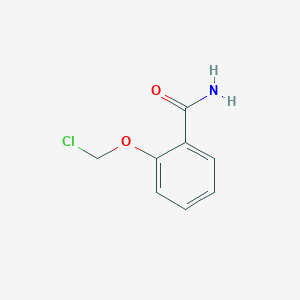
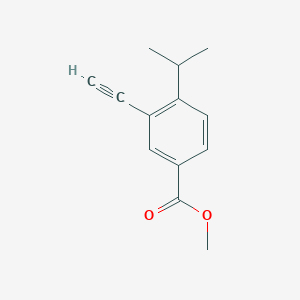
![2-[5-(Oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoicacid](/img/structure/B13651570.png)
![N-[13-[[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651572.png)

![[1,1'-Biphenyl]-4-yl(phenyl)methanamine hydrochloride](/img/structure/B13651591.png)


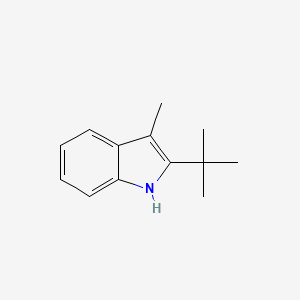
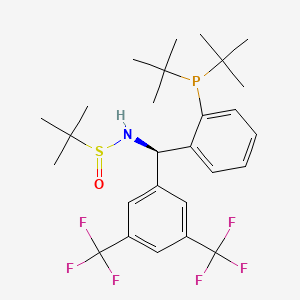
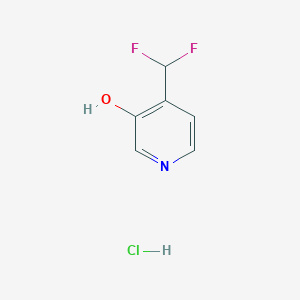
![3-(2,5-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13651626.png)
![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl benzoate](/img/structure/B13651631.png)
